molecular formula C26H26N2O6S B11593168 benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609794-73-2

benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11593168
CAS No.: 609794-73-2
M. Wt: 494.6 g/mol
InChI Key: KTBJQDZHLIYQOJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, typically starting with the preparation of the pyrimidine and thiazine precursors . The synthetic route often includes:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Thiazine Ring: The thiazine ring is formed through a series of reactions involving sulfur-containing reagents.

    Coupling Reactions: The pyrimidine and thiazine rings are then coupled together using reagents such as benzyl halides.

    Functional Group Modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.

Biological Activity

Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, including a pyrimido-thiazine core and various functional groups, suggest it may exhibit significant pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C26H26N2O6SC_{26}H_{26}N_{2}O_{6}S, with a molecular weight of approximately 494.6 g/mol. Its structure includes:

  • A pyrimido-thiazine core
  • An acetyloxy group
  • An ethoxyphenyl substituent

These structural components are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can fit into the active sites of various enzymes, inhibiting their activity and thereby affecting critical biochemical pathways involved in disease processes. This interaction may lead to therapeutic effects in conditions such as cancer and microbial infections.

Biological Activities

Research indicates that compounds within the pyrimido-thiazine class exhibit a variety of biological activities. Key findings include:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimido-thiazines can inhibit microbial growth by disrupting essential cellular functions .
  • Anticancer Properties : The compound may interfere with DNA replication and cell division in cancer cells. Its structural features allow it to bind to DNA or inhibit enzymes involved in replication processes .
  • Anti-inflammatory Effects : Some pyrimido-thiazines have been identified as potential inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antibacterial Studies : A study demonstrated that thiazine derivatives exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involved inhibition of bacterial cell wall synthesis .
  • Antitumor Activity : Research on similar pyrimido-thiazine compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways .
  • Enzyme Inhibition : Investigations into enzyme interactions showed that these compounds could effectively inhibit phosphodiesterases and other key enzymes implicated in various diseases .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine derivatives:

Activity Type Mechanism References
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX enzymes
Enzyme inhibitionBinding to phosphodiesterases

Properties

CAS No.

609794-73-2

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

benzyl 6-(4-acetyloxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C26H26N2O6S/c1-4-32-21-14-19(10-11-20(21)34-17(3)29)24-23(25(31)33-15-18-8-6-5-7-9-18)16(2)27-26-28(24)22(30)12-13-35-26/h5-11,14,24H,4,12-13,15H2,1-3H3

InChI Key

KTBJQDZHLIYQOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4)OC(=O)C

Origin of Product

United States

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